

## Off-target kinase activity of UM-164

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |  |  |
|----------------------|---------------------|-----------|--|--|--|--|
| Compound Name:       | Antitumor agent-164 |           |  |  |  |  |
| Cat. No.:            | B15605958           | Get Quote |  |  |  |  |

## **Technical Support Center: UM-164**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of UM-164, a potent dual inhibitor of c-Src and p38 MAPK.

## Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of UM-164?

A1: Kinome-wide profiling has demonstrated that UM-164 potently inhibits the Src and p38 kinase families.[1] The primary on-targets are c-Src, p38α, and p38β.[2] UM-164 is unique in that it binds to the inactive "DFG-out" conformation of its target kinases, which can lead to improved pharmacological outcomes by altering non-catalytic functions of the kinases.[1]

Q2: I am observing unexpected cellular phenotypes that don't seem to be related to c-Src or p38 inhibition. What could be the cause?

A2: While UM-164 is highly potent against the Src and p38 kinase families, it can have off-target effects. One significant off-target pathway modulated by UM-164 is the Hippo-YAP signaling pathway. In glioma cells, UM-164 has been shown to increase the phosphorylation of YAP, leading to its translocation to the cytoplasm and a reduction in its transcriptional activity.[2] This effect on the Hippo-YAP pathway may be more pronounced due to p38 inhibition than Src inhibition.[2] If your experimental system involves the Hippo-YAP pathway, you may observe phenotypes related to its modulation. We recommend performing a western blot for phosphorylated YAP (p-YAP) and total YAP to investigate this possibility.



Q3: Why is the dual inhibition of c-Src and p38 by UM-164 considered advantageous?

A3: Research in triple-negative breast cancer (TNBC) models has shown that the dual inhibition of both c-Src and p38 MAPK is superior to the mono-inhibition of either kinase alone. [1] This suggests a synergistic effect in blocking cancer progression and metastasis. For example, inhibiting p38 kinases, in addition to c-Src, has been shown to be beneficial for the anti-TNBC properties of UM-164.[2]

Q4: How does UM-164 compare to other Src inhibitors like Dasatinib?

A4: UM-164 and Dasatinib have nearly identical target profiles with the notable exception of the p38 kinases.[2] UM-164 is a potent inhibitor of p38α and p38β, whereas Dasatinib is not.[2] Additionally, UM-164 binds to the inactive kinase conformation of c-Src, which can alter the localization of c-Src in cells, an effect that contributes to its potent anti-cancer activity.[1][2]

Q5: What starting concentrations of UM-164 should I use for my cell-based assays?

A5: The optimal concentration of UM-164 will be cell-line dependent. For guidance, in glioma cell lines LN229 and SF539, IC50 values for cell viability at 72 hours were 3.81  $\mu$ M and 1.23  $\mu$ M, respectively.[2] For mechanistic studies in these cell lines, concentrations of 50 nM and 100 nM were used to effectively inhibit signaling pathways and induce cell cycle arrest.[2] We recommend performing a dose-response curve in your specific cell line to determine the optimal concentration for your experiments.

### **Data Presentation**

Table 1: On-Target and Off-Target Kinase Activity of UM-164



| Target Family         | Specific<br>Kinase   | Assay Type          | Potency<br>(IC50/Kd) | Reference |
|-----------------------|----------------------|---------------------|----------------------|-----------|
| On-Target             | c-Src                | Binding Assay       | Kd = 2.7 nM          | [2]       |
| ρ38α                  | Biochemical<br>Assay | Potent Inhibition   | [2]                  |           |
| p38β                  | Biochemical<br>Assay | Potent Inhibition   | [2]                  |           |
| Off-Target<br>Pathway | Нірро-ҮАР            | Cell-Based<br>Assay | Increased p-YAP      | [2]       |

Table 2: Cellular Potency of UM-164 in Glioma Cell Lines

| Cell Line | Assay Type               | Time Point | IC50     | Reference |
|-----------|--------------------------|------------|----------|-----------|
| LN229     | Cell Viability<br>(CCK8) | 24h        | 10.07 μΜ | [2]       |
| 48h       | 6.20 μΜ                  | [2]        | _        |           |
| 72h       | 3.81 μΜ                  | [2]        |          |           |
| SF539     | Cell Viability<br>(CCK8) | 24h        | 3.75 μΜ  | [2]       |
| 48h       | 2.68 μΜ                  | [2]        | _        |           |
| 72h       | 1.23 μΜ                  | [2]        | _        |           |

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: UM-164 inhibits c-Src and p38, impacting the Hippo-YAP pathway.



# Experimental Protocols Protocol 1: In Vitro Kinase Assay for c-Src/p38 Inhibition

Objective: To determine the in vitro inhibitory activity of UM-164 against c-Src and p38 kinases.

#### Materials:

- Recombinant human c-Src and p38α/β kinases
- · Kinase-specific substrate peptides
- ATP (y-32P-ATP for radiometric assay)
- UM-164 (dissolved in DMSO)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT)
- · 96-well plates
- Phosphocellulose paper (for radiometric assay)
- Scintillation counter or luminescence plate reader

### Procedure:

- Prepare serial dilutions of UM-164 in kinase reaction buffer. Include a DMSO-only vehicle control.
- In a 96-well plate, add 10 μL of each UM-164 dilution or vehicle control.
- Add 20 μL of a solution containing the recombinant kinase (c-Src or p38) and its specific substrate peptide to each well.
- Pre-incubate the plate at room temperature for 10 minutes.
- Initiate the kinase reaction by adding 20  $\mu$ L of ATP solution (containing a spike of  $\gamma$ -32P-ATP for radiometric detection) to each well. The final ATP concentration should be at or near the







Km for the specific kinase.

- Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
- Stop the reaction by adding an equal volume of 3% phosphoric acid.
- Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
- Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.
- Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each UM-164 concentration relative to the vehicle control and determine the IC50 value.





Click to download full resolution via product page

Caption: Workflow for a representative in vitro kinase inhibition assay.



# Protocol 2: Western Blot Analysis of YAP Phosphorylation

Objective: To assess the effect of UM-164 on the phosphorylation of YAP in a cellular context.

### Materials:

- Cell line of interest (e.g., LN229 glioma cells)
- UM-164 (dissolved in DMSO)
- · Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- · SDS-PAGE gels, running buffer, and transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: Rabbit anti-phospho-YAP (Ser127), Rabbit anti-YAP, Mouse anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

### Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.



- Treat cells with various concentrations of UM-164 (e.g., 0, 50, 100 nM) for the desired time (e.g., 24 hours). Include a DMSO vehicle control.
- · Wash cells twice with ice-cold PBS.
- Lyse cells by adding 100  $\mu$ L of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- Normalize protein concentrations and prepare samples with Laemmli sample buffer. Boil for 5 minutes.
- Load 20-30 μg of protein per lane on an SDS-PAGE gel. Run the gel to separate proteins by size.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensities and normalize p-YAP levels to total YAP and the loading control (GAPDH).





Click to download full resolution via product page

Caption: Logical flow for Western Blot analysis of protein phosphorylation.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Off-target kinase activity of UM-164]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605958#off-target-kinase-activity-of-um-164]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





